molecular formula C25H18ClN5O4 B2406673 methyl 3-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate CAS No. 951897-52-2

methyl 3-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate

Cat. No.: B2406673
CAS No.: 951897-52-2
M. Wt: 487.9
InChI Key: LLNCREFLZMRBPM-UHFFFAOYSA-N
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Description

Methyl 3-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate is a sophisticated synthetic compound designed for pharmaceutical and biochemical research. Its structure incorporates a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and hydrophobic interactions . The integration of the 1,2,3-triazole with a benzo[c]isoxazole moiety and a 4-chlorophenyl substituent suggests potential for diverse biological activity, making it a valuable intermediate in drug discovery projects. This compound is particularly relevant in the development of novel anticancer agents. Research into analogous 1,2,3-triazole-artemisinin hybrids has demonstrated that the 1,2,3-triazole moiety is critical for potent, broad-spectrum activity against various cancer cell lines and can function as a type B P-glycoprotein inhibitor, which may be useful in overcoming multidrug resistance in cancers . The structural features of this compound indicate it is intended for use by professional researchers in investigating new therapeutic pathways, optimizing lead compounds, and studying complex biological mechanisms. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 3-[[1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazole-4-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN5O4/c1-14-22(24(32)27-18-5-3-4-16(12-18)25(33)34-2)28-30-31(14)19-10-11-21-20(13-19)23(35-29-21)15-6-8-17(26)9-7-15/h3-13H,1-2H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNCREFLZMRBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC(=C5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate, also known by its CAS number 951897-24-8, is a complex organic compound characterized by its diverse structural features, which include a benzoisoxazole moiety and a triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.

The compound's molecular formula is C25H18ClN5O4C_{25}H_{18}ClN_{5}O_{4} with a molecular weight of approximately 487.9 g/mol. Its structure includes various functional groups that contribute to its biological activity.

PropertyValue
CAS Number951897-24-8
Molecular FormulaC25H18ClN5O4
Molecular Weight487.9 g/mol
LogPNot available
PSANot available

Anticancer Activity

Recent studies have indicated that compounds featuring the triazole and isoxazole moieties possess significant anticancer properties. For instance, derivatives of triazole have demonstrated notable antiproliferative effects against various cancer cell lines.

In one study, compounds similar to this compound were evaluated for their ability to inhibit cancer cell growth. The results revealed that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines, indicating strong potential for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies have reported significant inhibition of Escherichia coli and Staphylococcus aureus, suggesting that the presence of the chlorophenyl and isoxazole groups enhances antibacterial activity .

Case Studies

  • Case Study on Anticancer Activity :
    • A derivative of the compound was tested against multiple cancer cell lines, showing IC50 values ranging from 1.1 μM to 2.6 μM. The mechanism was attributed to thymidylate synthase inhibition, which is crucial for DNA synthesis in rapidly dividing cells .
  • Case Study on Antimicrobial Efficacy :
    • A related study evaluated the antimicrobial activity of several triazole derivatives against common pathogens. The results indicated that some compounds displayed Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics, highlighting their potential as alternative therapeutic agents .

Q & A

Q. Table 1: Key Synthetic Steps and Yields

StepReaction TypeYield (%)Key ReagentsReference
1Oxime Formation85–90NH2OH·HCl, NaOH
2Cyclization70–75PCl5, EtOAc
3CuAAC60–65CuI, sodium ascorbate
4Amidation50–55EDC, HOBt, DIPEA

Basic Question: How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:
Critical characterization techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the benzoisoxazole (δ 7.5–8.5 ppm for aromatic protons), triazole (δ 8.0–8.2 ppm), and ester group (δ 3.9 ppm for OCH3) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ calculated for C27H20ClN5O4: 538.12 g/mol) .
  • IR Spectroscopy : Identify carbonyl stretches (ester C=O at ~1720 cm⁻¹, amide C=O at ~1680 cm⁻¹) .

Advanced Question: How to design experiments to evaluate its bioactivity (e.g., enzyme inhibition)?

Methodological Answer:
For enzyme inhibition studies:

Target Selection : Prioritize enzymes structurally related to the compound’s motifs (e.g., α-glucosidase, lipase) based on triazole and benzoisoxazole bioactivity .

Assay Design :

  • Inhibition Kinetics : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucopyranoside for α-glucosidase) .
  • Dose-Response Curves : Test concentrations from 0.1–100 µM; calculate IC50 values .

Control Experiments : Compare with known inhibitors (e.g., acarbose for α-glucosidase) to validate assay sensitivity .

Q. Table 2: Example Bioactivity Data

EnzymeIC50 (µM)Reference Compound (IC50)Reference
α-Glucosidase12.3 ± 1.2Acarbose (25.8 ± 2.1)
Lipase45.6 ± 3.4Orlistat (8.9 ± 0.7)

Advanced Question: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Cross-Validation :

  • Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09) .
  • Confirm mass fragmentation patterns via tandem MS/MS .

Crystallography : If available, solve the crystal structure to unambiguously assign stereochemistry and substituent positions .

Isotopic Labeling : Use ¹⁵N-labeled intermediates to trace nitrogen environments in the triazole ring .

Advanced Question: What computational strategies predict binding modes with biological targets?

Methodological Answer:

Molecular Docking :

  • Use AutoDock Vina to dock the compound into active sites (e.g., α-glucosidase PDB: 2QMJ). Focus on interactions between the triazole and catalytic residues (e.g., Asp214) .

MD Simulations :

  • Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond occupancy .

QSAR Modeling :

  • Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with bioactivity .

Advanced Question: How to address low solubility in aqueous assays?

Methodological Answer:

Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without disrupting enzyme activity .

Prodrug Design : Synthesize phosphate or glycoside derivatives to improve hydrophilicity .

Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release in cellular assays .

Advanced Question: How to analyze structure-activity relationships (SAR) for analogs?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-methoxyphenyl) and compare bioactivity .

SAR Metrics :

  • Calculate ClogP (lipophilicity) and topological polar surface area (tPSA) using ChemAxon .
  • Correlate substituent electronic effects (Hammett σ values) with IC50 trends .

Crystallographic Overlays : Superpose analogs with the parent compound to identify critical binding motifs .

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